molecular formula C8H8F3NO2S B12855281 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine

2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine

Cat. No.: B12855281
M. Wt: 239.22 g/mol
InChI Key: HQNITQDQBOYGBO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions, and a trifluoromethylthio group at the 3 position.

Preparation Methods

The synthesis of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine typically involves multiple steps, starting from pyridine. The synthetic route generally includes substitution, oxidation, and reduction reactions under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable scaffold in drug design, as it can influence the compound’s binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct physicochemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2,6-dimethoxy-3-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C8H8F3NO2S/c1-13-6-4-3-5(7(12-6)14-2)15-8(9,10)11/h3-4H,1-2H3

InChI Key

HQNITQDQBOYGBO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)SC(F)(F)F)OC

Origin of Product

United States

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